(R)-2-氨基-3-(5-溴噻吩-2-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

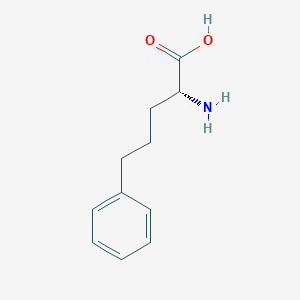

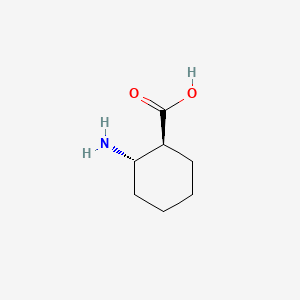

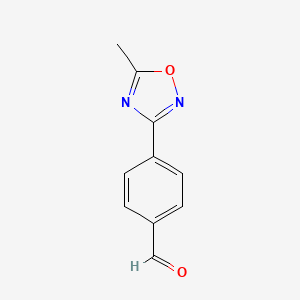

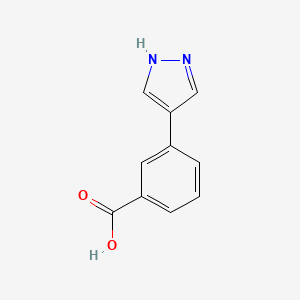

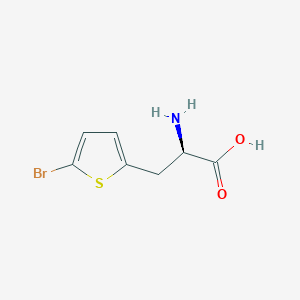

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids with a heteroaryl group, specifically a thiophene nucleus. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the bromine atom on the thiophene ring may allow for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include compounds with a thiophene nucleus, has been reported to be achieved with yields ranging from 48-94% . The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of iron dust as a catalyst. This method is advantageous as it prevents the hydrogenolysis of bromine on the thiophene nucleus, which is a common issue in such reductions. Additionally, a one-pot synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been described, which could potentially be adapted for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry . These methods provide detailed information about the stereochemistry and molecular conformation, which are crucial for understanding the properties and reactivity of the compound. The absolute stereochemistry can be determined by comparison with known standards or by chiral resolution using high-performance liquid chromatography.

Chemical Reactions Analysis

The bromine atom on the thiophene nucleus of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid makes it a versatile intermediate for further chemical transformations. For instance, the bromine can undergo nucleophilic substitution reactions to introduce various functional groups. The amino group also offers a site for reactions such as N-formylation, which has been successfully performed on similar structures to yield formylamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids with heteroaryl groups can be influenced by the presence of substituents on the aromatic ring. For example, the solubility of related compounds in various solvents has been studied, and it has been found that temperature significantly affects the solubility . Thermodynamic models can be used to predict the solubility and to understand the solid-liquid equilibrium of such compounds. The presence of the bromine atom is likely to affect the compound's reactivity and its physical properties, such as melting point and solubility, due to its size and electronegativity.

科学研究应用

对映选择性合成

已经探索了各种神经兴奋氨基酸类似物的对映选择性合成,包括(R)-2-氨基-3-(5-溴噻吩-2-基)丙酸衍生物。例如,Pajouhesh等人(2000)描述了2-氨基-3-(3-羟基-5-叔丁基异噁唑-4-基)丙酸(ATPA)的对映体合成,这是神经兴奋剂AMPA的类似物,实现了高对映体过量和产率(Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000)。

合成光学活性α-核酸碱基取代丙酸

Overberger和Chang(1989)的研究表明合成了光学活性α-核酸碱基取代丙酸,包括(R)-2-氨基-3-(5-溴噻吩-2-基)丙酸的衍生物(Overberger & Chang, 1989)。

荧光和成像研究

已合成和研究了芳香族d-氨基酸的荧光性质,包括(R)-2-氨基-3-(5-溴噻吩-2-基)丙酸的衍生物。Maity、Honcharenko和Strömberg(2015)报告了这类氨基酸的合成,具有最大发射波长,表明在荧光成像和肽合成中可能应用(Maity, Honcharenko, & Strömberg, 2015)。

正电子发射断层扫描(PET)成像

合成并评估了2-氨基-3-[1-(2-[18F]氟乙基)-1H-[1,2,3]三唑-4-基]丙酸的(R)-和(S)-对映体,用于PET成像脑肿瘤。McConathy等人(2010)发现(S)-对映体显示出更高的肿瘤摄取和更好的肿瘤-脑比值,表明其在PET成像脑肿瘤中的潜力(McConathy et al., 2010)。

酶促制备药物合成

Hanson等人(2008)探索了酶催化合成d-氨基酸衍生物的途径,这是药物合成中的关键中间体。他们实现了高产率和对映体过量,展示了生物催化在制药制造中的潜力(Hanson et al., 2008)。

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORPMMOJAJYLC-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。